4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-Benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound featuring a benzamide moiety substituted at the 2-position of the benzothiazole core. The benzothiazole ring is substituted with a methoxy group at position 4, while the benzamide group includes a benzyl substituent at the para position of the benzene ring. Benzothiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzyl substituent may influence lipophilicity, affecting membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-26-18-8-5-9-19-20(18)23-22(27-19)24-21(25)17-12-10-16(11-13-17)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRDICXEZFTPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Chemical Reactions Analysis
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. In particular, studies have demonstrated that 4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that it effectively inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. It has been tested against a range of bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents .
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it has been shown to inhibit human glucokinase, an enzyme crucial for glucose metabolism.
Case Study: Glucokinase Inhibition
In vitro studies demonstrated that this compound inhibits glucokinase with a Ki value of approximately 150 nM. This inhibition could have implications for managing diabetes by modulating glucose levels in the bloodstream .
Material Science
Potential in Material Development
Beyond its biological applications, this compound is being explored for its potential use in organic electronics and photonic devices due to its favorable electronic properties.
Research Findings
Recent studies have focused on its use as a dopant in organic light-emitting diodes (OLEDs). The compound's ability to form stable films and exhibit good charge transport properties makes it suitable for enhancing device performance .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridin-3-ylamino)Acetamide (BTC-j)
- Structure : Features a 6-methoxy-benzothiazole core linked to a pyridine-containing acetamide.
- Activity: Exhibits potent antibacterial activity (MIC: 3.125–12.5 µg/ml) against E. coli, S. aureus, and P. aeruginosa .
- However, the target compound’s benzyl group may enhance lipophilicity, favoring penetration through bacterial membranes.
4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)Benzamide (MMV001239)
- Structure: Contains a cyano-substituted benzamide and a pyridylmethyl group.
- Activity: No reported cytotoxicity (3T3 and HEK 293 cells) but hypothesized to inhibit CYP51 due to the pyridyl motif .
- Comparison : The target compound lacks a pyridyl group, suggesting divergent mechanisms (e.g., DNA gyrase inhibition vs. CYP51 targeting).
N-(1,3-Benzothiazol-2-yl)Benzamide Derivatives (2-BTBA and 2-BTFBA)
- Structure : Simple benzamide derivatives without methoxy or benzyl substituents.
- Properties : Crystallographic studies reveal orthorhombic systems (e.g., 2-BTBA: a = 5.9479 Å, V = 1169.13 ų) .
- Comparison: The methoxy group in the target compound may improve solubility and hydrogen-bonding interactions compared to non-substituted analogues.
Crystallographic and Solubility Data
- Insight : The benzyl group in the target compound may reduce aqueous solubility compared to fluorinated analogues like 2-BTFBA.
Biological Activity
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimicrobial and anticancer agent, along with its mechanisms of action.
Chemical Structure and Synthesis
The compound's structure features a benzothiazole moiety, a benzamide core, and a methoxy group. The synthesis typically involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with benzoyl chloride in the presence of a base like triethylamine under reflux conditions. This method yields the desired product after purification through column chromatography.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. Preliminary data suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer types, including breast and leukemia cells .
Case Study: Cytotoxicity Testing
A comparative study evaluated the cytotoxic effects of various benzothiazole derivatives on MCF-7 (breast cancer) and U-937 (leukemia) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.12 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .
The biological effects of this compound are hypothesized to result from its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and proteins involved in critical cellular processes, leading to inhibition or modulation of their activity. For example, some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and how do they influence its reactivity?
- The compound contains a benzamide core , a 4-methoxybenzothiazole moiety, and a benzyl substituent . The methoxy group (-OCH₃) is electron-donating, enhancing electrophilic substitution at the benzothiazole ring. The benzyl group introduces steric bulk, potentially affecting binding interactions in biological assays. The benzothiazole ring contributes to π-π stacking and hydrogen bonding, critical for enzyme inhibition .
Q. What synthetic routes are commonly used to prepare this compound?
- A multi-step synthesis is typical:
Benzothiazole formation : Condensation of 2-aminothiophenol with 4-methoxybenzoic acid derivatives under acidic conditions.
Amide coupling : Reaction of the benzothiazole-2-amine with 4-benzylbenzoyl chloride using a coupling agent like EDCI/HOBt in DMF.
- Key conditions: Anhydrous solvents, inert atmosphere (N₂/Ar), and controlled temperatures (0–60°C) to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at δ ~3.8 ppm).
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 417.12).
- X-ray crystallography : For absolute configuration determination, as seen in structurally similar benzothiazole derivatives .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
- Step 1 : Validate assay conditions (e.g., pH, serum proteins) that may alter compound solubility or stability.
- Step 2 : Use metabolic stability studies (e.g., liver microsomes) to assess degradation pathways.
- Step 3 : Employ molecular docking to compare binding affinities across isoforms of target enzymes (e.g., kinase variants with structural differences) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent selection : Replace DMF with THF or acetonitrile to improve post-reaction purification.
- Catalyst optimization : Use Pd/C (10% w/w) for selective reductions instead of LiAlH₄, which may over-reduce sensitive groups.
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to identify intermediate phases .
Q. How does the methoxy group’s position on the benzothiazole ring affect SAR in kinase inhibition?
- Comparative studies : Synthesize analogs with methoxy at positions 4, 5, or 6 on the benzothiazole.
- Data analysis :
| Position | IC₅₀ (nM) | Selectivity Ratio (vs. Off-target) |
|---|---|---|
| 4-methoxy | 12 ± 2 | 1:50 |
| 5-methoxy | 85 ± 10 | 1:8 |
- The 4-methoxy derivative shows enhanced potency due to optimal hydrogen bonding with kinase ATP pockets .
Q. What computational methods predict solubility challenges in biological assays?
- Molecular dynamics simulations : Calculate logP (predicted ~3.5) and polar surface area (PSA ~75 Ų) to identify hydrophobicity-driven aggregation.
- Co-solvent screening : Test DMSO/PBS or cyclodextrin-based formulations to improve aqueous solubility (e.g., 10% DMSO yields >90% dissolution) .
Methodological Guidance for Contradictory Data
Q. How to address discrepancies in NMR spectra due to tautomerism?
- Variable temperature (VT) NMR : Perform experiments at 25°C and -40°C to observe shifting peaks indicative of tautomeric equilibria.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm proton-proton correlations .
Q. What protocols ensure reproducibility in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
